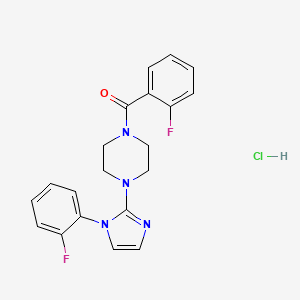

(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H19ClF2N4O and its molecular weight is 404.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs by the compound affects the nucleotide synthesis and regulation of adenosine function, which are the primary roles of ENTs . .

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of ENTs, which leads to a decrease in the uptake of uridine . This could potentially affect the nucleotide synthesis and regulation of adenosine function.

Actividad Biológica

The compound (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a novel derivative within the imidazolopiperazine class, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that combines a piperazine ring with an imidazole moiety and fluorinated phenyl groups. The presence of the fluorine atoms is hypothesized to enhance the compound's lipophilicity and metabolic stability.

Antimalarial Activity

Research has indicated that imidazolopiperazine derivatives exhibit significant antimalarial properties. For instance, compounds similar to the one have demonstrated over 99% parasitemia reduction at doses as low as 30 mg/kg in murine models, showcasing their efficacy against Plasmodium species . The structural modifications in the piperazine ring have been crucial in optimizing these effects, with specific substitutions leading to improved potency and metabolic stability.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies have shown that related imidazolopiperazine derivatives can inhibit cancer cell proliferation effectively. For example, certain derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity . The presence of specific functional groups in the structure has been linked to enhanced cytotoxic effects.

Structure-Activity Relationship (SAR)

The SAR analysis of imidazolopiperazine compounds reveals critical insights into how structural variations affect biological activity. Key findings include:

- Fluorination : The introduction of fluorine atoms at specific positions on the phenyl rings has been associated with increased potency due to enhanced interactions with biological targets.

- Piperazine Modifications : Altering substituents on the piperazine ring can significantly impact both potency and selectivity against various pathogens or cancer cells.

- Imidazole Positioning : The position and nature of substituents on the imidazole ring are crucial for maintaining biological activity, with certain configurations yielding better pharmacokinetic profiles .

Case Studies

Several studies have evaluated similar compounds for their biological activities:

- Antimalarial Efficacy : A study demonstrated that optimized imidazolopiperazines achieved significant efficacy against malaria in mouse models, suggesting that further development could lead to new antimalarial therapies .

- Cytotoxicity Profiles : Another investigation assessed a series of piperazine derivatives for their cytotoxic effects on human cancer cell lines. Compounds exhibiting strong activity were characterized by specific substitutions that enhanced their ability to induce apoptosis in tumor cells .

Aplicaciones Científicas De Investigación

Structural Representation

| Component | Description |

|---|---|

| Phenyl Groups | Two aromatic rings contributing to lipophilicity and potential receptor interactions. |

| Fluorine Atom | Enhances metabolic stability and binding affinity. |

| Piperazine Ring | Influences central nervous system activity and pharmacological properties. |

Chemistry

The compound serves as a template for developing new molecules with desired physical and chemical properties. It can be utilized in:

- Catalyst Development : Potential use in catalytic reactions due to its reactive functional groups.

- Ligand Design : Its structure can inspire the creation of ligands for coordination chemistry.

Biology

In biological research, the compound's activity is explored through:

- Enzyme Inhibition Studies : Investigating its role in inhibiting specific enzymes related to neurotransmitter metabolism.

- Receptor Binding Studies : Evaluating its interaction with neurotransmitter receptors, which can provide insights into its pharmacological effects.

Medicine

Pharmacological studies indicate potential therapeutic applications:

- Neurological Disorders : The compound may target specific receptors involved in conditions such as anxiety or depression.

- Cancer Research : Its structural modifications could enhance selectivity towards cancer cells, making it a candidate for further investigation in oncology.

List of Similar Compounds

| Compound Name | Key Features |

|---|---|

| (1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazine | Shares the imidazole structure but lacks additional functionalities. |

| (4-(1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone | Similar piperazine structure but different substituents. |

| (4-(1-(4-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone | Variants with different halogen substitutions affecting biological activity. |

Propiedades

IUPAC Name |

(2-fluorophenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O.ClH/c21-16-6-2-1-5-15(16)19(27)24-11-13-25(14-12-24)20-23-9-10-26(20)18-8-4-3-7-17(18)22;/h1-10H,11-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCDLKBJWNEJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClF2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.